5-(Pyrrolidin-1-ylsulfonyl)pyridin-2-amine
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Overview
Description
5-(Pyrrolidin-1-ylsulfonyl)pyridin-2-amine is a compound that belongs to the class of heterocyclic organic compounds. It features a pyrrolidine ring attached to a sulfonyl group, which is further connected to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-1-ylsulfonyl)pyridin-2-amine typically involves the reaction of pyridine derivatives with sulfonyl chlorides and pyrrolidine. A common method includes the nucleophilic substitution reaction where pyridine-2-amine reacts with pyrrolidine-1-sulfonyl chloride under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-1-ylsulfonyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
5-(Pyrrolidin-1-ylsulfonyl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-1-ylsulfonyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Sulfonyl pyridine derivatives: Compounds such as sulfonyl pyridine-2-amines have similar functional groups.
Uniqueness
5-(Pyrrolidin-1-ylsulfonyl)pyridin-2-amine is unique due to its specific combination of a pyrrolidine ring and a sulfonyl-pyridine moiety.
Properties
CAS No. |
7066-01-5 |
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Molecular Formula |
C9H13N3O2S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
5-pyrrolidin-1-ylsulfonylpyridin-2-amine |
InChI |
InChI=1S/C9H13N3O2S/c10-9-4-3-8(7-11-9)15(13,14)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11) |
InChI Key |
AIASWLWEDWQPHY-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)N |
Origin of Product |
United States |
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